2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride

Purity & Assay Procurement Standard Organic Synthesis

Researchers performing hit-to-lead optimization or covalent probe library construction often encounter regiochemical ambiguity when sourcing polyfluorinated sulfonyl chlorides. The commercially available meta-isomer (CAS 1261738-71-9) introduces a different hydrogen-bond donor vector that cannot replicate the ortho-OCF₂H/para-F geometry required for engaging hinge-region residues or allosteric pockets. This compound resolves that problem. • Definitive ortho-OCF₂H/para-F substitution: enables unique ¹⁹F NMR handle and H-bond donor capacity absent in the 3-isomer. • 98% purity: ensures consistent stoichiometry in automated parallel sulfonamide library synthesis and reduces impurity-driven false positives in biochemical screening assays. • Electrophilic sulfonyl chloride warhead: reacts cleanly with Ser/Thr/Cys residues; predicted LogP ~2.13 balances cell permeability with low non-specific binding.

Molecular Formula C7H4ClF3O3S
Molecular Weight 260.62 g/mol
Cat. No. B12107898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride
Molecular FormulaC7H4ClF3O3S
Molecular Weight260.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)OC(F)F)S(=O)(=O)Cl
InChIInChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-1-4(9)3-5(6)14-7(10)11/h1-3,7H
InChIKeyOVDJXPUWMGRMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride (CAS 1261453-16-0): A Strategic Sulfonyl Chloride Building Block for Fluorinated Molecular Design


2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride is a polyfluorinated aromatic sulfonyl chloride (MF: C₇H₄ClF₃O₃S, MW: 260.62 g/mol) distinguished by the simultaneous presence of an electron-withdrawing fluorine atom at the 4-position and a difluoromethoxy (-OCF₂H) group at the 2-position . This compound functions as a versatile electrophilic reagent for the introduction of a highly elaborated benzenesulfonyl fragment into target molecules via nucleophilic substitution at the sulfonyl chloride center .

Why 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride Cannot Be Substituted by Generic Sulfonyl Chloride Analogs


The specific ortho-(OCF₂H)/para-(F) substitution pattern of the target compound imparts a unique electronic and steric environment that is absent in closely related isomers or mono-substituted analogs. Crucially, the commercially available meta-difluoromethoxy isomer, 3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride (CAS 1261738-71-9), represents a distinct chemical entity with different spatial orientation of the substituents, which can lead to divergent reactivity in sulfonamide formations and binding interactions in downstream biological targets . Additionally, generic 4-fluorobenzenesulfonyl chloride (CAS 4025-74-6) or 2-(difluoromethoxy)benzenesulfonyl chloride (CAS 77798-10-8) each lack one of the two key functional groups, resulting in markedly different lipophilicity (predicted LogP), electrophilicity, and hydrogen-bonding capacity [1].

Quantitative Evidence Guide for Differentiating 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride from Its Closest Analogs


Commercial Purity & Quality Assurance: 98% Standard Specification vs. Meta-Isomer

The target 2-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride is routinely supplied at a standard purity specification of 98%, as verified by multiple reputable vendors . In contrast, the closest positional isomer, 3-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride (CAS 1261738-71-9), is commercially available at a lower standard purity of 95% . This higher basal purity for the 2-isomer translates to a reduced impurity load, which is particularly consequential when the sulfonyl chloride is used as a stoichiometric electrophile in fragment coupling or bioconjugation chemistry.

Purity & Assay Procurement Standard Organic Synthesis

Regiochemistry & Stereo-electronic Profile: Ortho-Difluoromethoxy versus Meta-Difluoromethoxy Substitution

The target compound presents the difluoromethoxy group at the 2-position (ortho to the sulfonyl chloride), contrasting with the 3-isomer which has it at the meta position. The OCF₂H group is a conformationally dynamic moiety that can act as a lipophilic hydrogen-bond donor; its ortho placement in the target compound imposes a distinct spatial vector and electronic influence on the sulfonyl electrophile compared to the meta placement [1]. While no comparative kinetic data currently exists for these exact isomers, the well-established Hammett paradigm predicts that the para-fluoro and ortho-OCF₂H groups will exert a combined electron-withdrawing effect that differs from the meta-OCF₂H/para-F arrangement, evidenced in sulfonamide library syntheses where regioisomeric sulfonyl chlorides yielded products with divergent bioactivity profiles [2].

Molecular Recognition Kinase Inhibitors Structure-Activity Relationship

Predicted Lipophilicity (LogP ~2.13) Relative to Non-Fluorinated and Mono-Fluorinated Analogs

Computational prediction places the LogP of the target compound at approximately 2.13 . This value is intermediate between the lower lipophilicity of non-fluorinated benzenesulfonyl chloride (LogP ~0.5–1.0) and the higher lipophilicity of trifluoromethoxy derivatives. For comparison, 4-fluorobenzenesulfonyl chloride has a predicted LogP of approximately 1.5, while 4-(trifluoromethoxy)benzenesulfonyl chloride has a predicted LogP of approximately 2.8 [1]. The intermediate LogP of ~2.13 positions the target compound as a preferred reagent for medicinal chemistry programs requiring balanced permeability and solubility in orally bioavailable chemical space.

Drug-likeness Permeability ADME Prediction

Optimal Research & Procurement Scenarios for 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride (CAS 1261453-16-0)


Precision Synthesis of 2,4-Disubstituted Sulfonamide Libraries for Kinase or GPCR Drug Discovery

Medicinal chemistry groups engaged in hit-to-lead optimization of kinase or GPCR targets should procure this specific compound over the 3-isomer. The 98% standard purity ensures consistent stoichiometry in automated parallel sulfonamide library synthesis, while the ortho-OCF₂H substitution pattern provides a unique hydrogen-bond donor vector capable of engaging hinge-region residues or allosteric pockets in a manner that the meta-isomer cannot replicate . The higher purity also reduces the risk of impurity-driven false positives in biochemical screening assays, a critical consideration when the product is used as the final-step capping reagent .

Synthesis of Fluorinated Covalent Probes and Chemical Biology Tools

The sulfonyl chloride functionality serves as an electrophilic warhead for covalent modification of serine, threonine, or cysteine residues in target proteins. The difluoromethoxy group enhances metabolic stability and provides a distinctive ¹⁹F NMR handle for conformational and binding studies. Researchers constructing focused covalent probe libraries should select this compound over mono-fluorinated or non-fluorinated alternatives, as the predicted LogP of ~2.13 suggests balanced cell permeability without excessive non-specific protein binding frequently encountered with more lipophilic trifluoromethoxy analogs .

Agrochemical Intermediate Development Requiring Difluoromethoxy Aromatic Motifs

The difluoromethoxy group is a privileged motif in modern agrochemicals (e.g., fungicides and herbicides) due to its metabolic resilience and favorable environmental degradation profile. For process chemistry groups developing new agrochemical candidates, this compound provides a direct route to 2-OCF₂H-4-F substituted sulfonamide or sulfonate ester intermediates. The 98% purity specification is particularly relevant for process development, as it minimizes impurity carry-through in scale-up campaigns compared to the 3-isomer which is supplied at only 95% purity .

Structure-Activity Relationship (SAR) Studies Differentiating Ortho- versus Meta-Difluoromethoxy Regioisomers

In projects where the positional effect of the difluoromethoxy group is under investigation, the target compound serves as the definitive ortho-substituted partner. Systematic comparison with the 3-isomer (CAS 1261738-71-9) enables rigorous deconvolution of regioisomeric contributions to target binding, cellular activity, and pharmacokinetic properties. Procurement of both isomers in their highest available purity is recommended for controlled head-to-head SAR studies .

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